Dimethyl 1-benzoxepine-4,5-dicarboxylate

Description

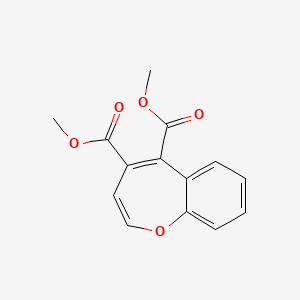

Dimethyl 1-benzoxepine-4,5-dicarboxylate is a heterocyclic compound featuring a seven-membered benzoxepine ring fused with two ester groups. This article compares its structural and functional attributes with analogous compounds, focusing on synthesis, biological activity, and physicochemical characteristics.

Properties

CAS No. |

62250-86-6 |

|---|---|

Molecular Formula |

C14H12O5 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

dimethyl 1-benzoxepine-4,5-dicarboxylate |

InChI |

InChI=1S/C14H12O5/c1-17-13(15)10-7-8-19-11-6-4-3-5-9(11)12(10)14(16)18-2/h3-8H,1-2H3 |

InChI Key |

VQJOHAWXTGIVQR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2OC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of dimethyl 1-benzoxepine-4,5-dicarboxylate typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Dimethyl 1-benzoxepine-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 1-benzoxepine-4,5-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound may be used in biological assays to study its effects on various biological systems.

Medicine: Research into potential therapeutic applications, such as its use in drug development, is ongoing.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 1-benzoxepine-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

1,3-Dioxolane Dicarboxylates

Examples :

Structural Differences :

- Core Ring : 1,3-Dioxolane (five-membered oxygen-containing ring) vs. benzoxepine (seven-membered fused benzene-oxepine).

- Substituents : Both feature hydroxylphenyl and ester groups, but benzoxepine lacks the dioxolane oxygen bridge.

Physical Properties :

Triazole Dicarboxylates

Examples :

Structural Differences :

- Core Ring : 1,2,3-Triazole (nitrogen-rich five-membered ring) vs. benzoxepine (oxygen-containing fused ring).

- Substituents : Triazoles often have alkyl or aryl groups at N1, altering solubility and reactivity.

Physical Properties :

Dithiolane and Thione Dicarboxylates

Examples :

Structural Differences :

- Core Ring : 1,3-Dithiolane/dithiole (sulfur-containing) vs. benzoxepine (oxygen-containing).

- Electron Density : Sulfur atoms enhance electron delocalization, influencing redox properties.

Oxepin and Furan Dicarboxylates

Examples :

Structural Differences :

- Core Ring : Oxepin (seven-membered oxygen ring) and furan (five-membered oxygen ring) vs. benzoxepine (fused benzene-oxepine).

Comparative Data Table

Q & A

Q. How can the synthesis of dimethyl 1-benzoxepine-4,5-dicarboxylate be optimized to achieve high enantiomeric purity?

- Methodological Answer : To optimize enantiomeric purity, employ chiral catalysts or auxiliaries during cyclization or esterification steps. For example, demonstrates the use of enantioselective conditions (e.g., chiral dioxolane derivatives synthesized with >99% enantiomeric excess via stereocontrolled reactions). Key steps include:

- Using polar solvents (e.g., CHCl₃) to stabilize intermediates.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC with chiral columns .

- Validating purity through optical rotation measurements ([α]²⁰D) and HPLC retention times (e.g., isopropyl alcohol/hexane mobile phase, 35°C) .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR (¹H, ¹³C) : Assign peaks for the benzoxepine core (e.g., aromatic protons at δ 6.79–7.26 ppm) and ester groups (e.g., methoxy signals at δ 3.81 ppm) .

- IR Spectroscopy : Confirm ester C=O stretches (~1754 cm⁻¹) and hydroxyl groups (~3334 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M]+ at m/z 282.78) .

- HPLC : Use chiral columns to resolve enantiomers and assess purity (>99% ee) .

Q. What standardized protocols exist for assessing the antimicrobial activity of this compound derivatives?

- Methodological Answer : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays:

- Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth (bacteria) or RPMI-1640 medium (fungi).

- Inoculate with 5 × 10⁵ CFU/mL bacteria or 5 × 10³ CFU/mL fungi (e.g., C. albicans).

- Incubate at 35°C for 18–50 hours and compare MIC values to reference antibiotics (e.g., amikacin for bacteria, fluconazole for fungi) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate of this compound in aquatic systems?

- Methodological Answer : Adopt a multi-phase approach inspired by long-term environmental studies (e.g., Project INCHEMBIOL):

- Laboratory Phase : Measure hydrolysis rates, photodegradation, and sorption coefficients (Kd) under controlled pH/temperature .

- Field Phase : Use randomized block designs (split-split plots) to assess spatial-temporal distribution in water/sediment matrices .

- Modeling : Integrate data into fugacity models to predict partitioning across air, water, soil, and biota .

Q. What methodological approaches resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer : Address discrepancies through:

- Dosage Calibration : Compare in vitro MIC values with in vivo pharmacokinetic parameters (e.g., bioavailability, half-life).

- Metabolite Profiling : Use LC-MS to identify active metabolites that may enhance or inhibit efficacy in vivo .

- Tissue-Specific Assays : Design organ-on-chip models to simulate tissue-microenvironment interactions missed in static in vitro systems .

Q. How should computational modeling be integrated with experimental data to elucidate structure-activity relationships (SAR)?

- Methodological Answer : Combine molecular docking and QSAR (Quantitative Structure-Activity Relationship) workflows:

- Docking Simulations : Use software like AutoDock to predict binding affinities to target enzymes (e.g., bacterial topoisomerases).

- QSAR Analysis : Corrogate experimental MIC data with electronic (e.g., logP, HOMO/LUMO) and steric descriptors (e.g., TPSA) .

- Validation : Cross-check predictions with synthetic analogs (e.g., ester group modifications) and biological assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

- Methodological Answer : Conduct comparative studies under standardized conditions:

- Controlled Degradation : Replicate hydrolysis/photolysis experiments at fixed pH, UV intensity, and ionic strength .

- Inter-laboratory Validation : Share samples with independent labs to rule out methodological biases.

- Meta-Analysis : Aggregate data from prior studies (e.g., half-lives, Koc values) and apply statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.